N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phthalazinone core, a benzoimidazole moiety, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
The primary target of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells. This leads to the accumulation of DNA damage, resulting in cell death .
Result of Action
The result of the action of this compound is the induction of cell death in cancer cells . By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting with the preparation of the phthalazinone core. One common approach is the cyclization of phthalic anhydride with hydrazine to form the phthalazinone ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Process optimization, including the control of reaction temperatures, pressures, and the use of catalysts, is crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of strong acids like sulfuric acid (H2SO4).
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes and pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Phthalazinone derivatives
Benzoimidazole derivatives
Carboxamide derivatives
Uniqueness: N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide stands out due to its unique combination of structural features, which allows for diverse chemical modifications and applications. Its ability to interact with multiple biological targets and pathways makes it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16(10-5-6-13-14(7-10)20-9-19-13)18-8-15-11-3-1-2-4-12(11)17(24)22-21-15/h1-7,9H,8H2,(H,18,23)(H,19,20)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZOGCBGGNQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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